Methyl 2-benzamido-4,5-dimethoxybenzoate

Medicinal Chemistry Physicochemical Properties Drug Design

Ensure synthetic reproducibility and valid SAR data by sourcing this specific benzamido benzoate ester. Unlike its generic acid analog (CAS 31164-95-1), this compound features a critical methyl ester group and a 4,5-dimethoxy substitution pattern that dictates unique LogP, steric bulk, and hydrogen bonding capacity. Ideal as a PqsD inhibitor scaffold intermediate or analytical standard. Verify CAS 119192-91-5 upon procurement to guarantee matched physicochemical and biological assay outcomes.

Molecular Formula C17H17NO5
Molecular Weight 315.32g/mol
CAS No. 119192-91-5
Cat. No. B377374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-benzamido-4,5-dimethoxybenzoate
CAS119192-91-5
Molecular FormulaC17H17NO5
Molecular Weight315.32g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2)OC
InChIInChI=1S/C17H17NO5/c1-21-14-9-12(17(20)23-3)13(10-15(14)22-2)18-16(19)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,18,19)
InChIKeyLUZBONGNHOOEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-benzamido-4,5-dimethoxybenzoate (CAS 119192-91-5) Procurement Guide: Structure, Purity, and Research Utility


Methyl 2-benzamido-4,5-dimethoxybenzoate (CAS 119192-91-5, C17H17NO5, MW 315.32) is a synthetic benzamido benzoate ester derivative, structurally characterized by a benzamide moiety at the 2-position and methoxy groups at the 4- and 5-positions of the benzoate ring . It is classified within the CHEMBL database (CHEMBL1406459) and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry applications [1]. The compound is typically supplied with a purity of 95% from multiple commercial sources .

Why Generic Substitution Fails for Methyl 2-benzamido-4,5-dimethoxybenzoate: Structural Specificity vs. In-Class Analogs


Substituting Methyl 2-benzamido-4,5-dimethoxybenzoate with a generic 'benzamido benzoate' analog is not scientifically justifiable due to the critical role of its specific substitution pattern and ester functionality. The presence of the methyl ester group distinguishes it from its direct carboxylic acid analog, 2-benzamido-4,5-dimethoxybenzoic acid (CAS 31164-95-1), resulting in altered physicochemical properties such as calculated LogP (3.057 vs. lower values for the acid) and hydrogen bonding capacity . Furthermore, the 4,5-dimethoxy substitution pattern influences electronic distribution and steric bulk, which are critical parameters in structure-activity relationships (SAR) and synthetic reactivity [1]. Therefore, procurement decisions cannot be based on class-level similarity; they require validation against this specific CAS number to ensure reproducibility of synthetic yields, biological assay outcomes, or physicochemical behavior.

Quantitative Differentiation Evidence: Methyl 2-benzamido-4,5-dimethoxybenzoate vs. Analogs


Structural Differentiation: Methyl Ester (119192-91-5) vs. Free Carboxylic Acid (31164-95-1)

Methyl 2-benzamido-4,5-dimethoxybenzoate (119192-91-5) is the methyl ester derivative of 2-benzamido-4,5-dimethoxybenzoic acid (31164-95-1). This structural modification fundamentally alters the compound's physicochemical profile. The methyl ester eliminates the acidic proton (pKa ~4-5) present in the free acid, thereby increasing calculated lipophilicity (LogP) and modifying hydrogen bonding capacity . Specifically, the free acid exhibits a reported LogP of 3.057 and possesses two hydrogen bond donors, whereas the methyl ester lacks the carboxylic acid donor, impacting membrane permeability and solubility in organic synthesis workflows [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Purity Specifications: Reported Purity Threshold for Research-Grade Procurement

For research and synthetic applications, the compound is commercially available with a reported purity specification of 95% from multiple suppliers . While specific purity levels (e.g., ≥98% or ≥99%) are not uniformly documented across all authoritative sources for this exact CAS number, this baseline represents the minimum accepted standard for reproducible experimental outcomes. Researchers should verify the specific purity and analytical data (e.g., HPLC, NMR) from the vendor's Certificate of Analysis (CoA) prior to use.

Chemical Procurement Analytical Chemistry Reproducibility

Application-Specific Differentiation: Targeted Synthesis Intermediate vs. Broad-Spectrum Research Tool

While direct quantitative activity data for Methyl 2-benzamido-4,5-dimethoxybenzoate itself is limited in the public domain, its structural class—specifically 2-benzamidobenzoic acid derivatives—has been the subject of focused medicinal chemistry optimization. Research has shown that structural modifications on the anthranilic acid core of 2-benzamidobenzoic acids can yield compounds with IC50 values in the low micromolar range against specific targets like the PqsD enzyme in Pseudomonas aeruginosa [1]. This indicates that the core scaffold possesses intrinsic, modulable biological activity. Therefore, procuring Methyl 2-benzamido-4,5-dimethoxybenzoate is a targeted decision for exploring this specific chemical space, rather than a generic procurement of an 'inert' building block.

Synthetic Chemistry Pharmaceutical Intermediates Targeted Synthesis

Primary Research and Industrial Application Scenarios for Methyl 2-benzamido-4,5-dimethoxybenzoate


Medicinal Chemistry: Scaffold Exploration and Lead Optimization

This compound is best utilized as a specific starting material or intermediate in medicinal chemistry programs focused on optimizing the 2-benzamidobenzoate scaffold. Its defined substitution pattern (4,5-dimethoxy) and ester functionality provide a unique chemical handle for exploring structure-activity relationships (SAR) against biological targets of interest, as demonstrated by related work on PqsD inhibitors [1].

Synthetic Chemistry: Building Block for Complex Molecule Assembly

Due to its well-defined structure and availability at 95% purity, this compound serves as a reliable building block in multi-step organic synthesis. The presence of the benzamido, methoxy, and methyl ester groups allows for selective chemical transformations, making it a valuable intermediate for constructing more complex molecular architectures.

Analytical and Reference Standard Applications

With a documented CHEMBL identifier (CHEMBL1406459) and defined molecular properties, Methyl 2-benzamido-4,5-dimethoxybenzoate is suitable for use as an analytical reference standard or internal control in research settings, provided it is procured with a verified Certificate of Analysis [2].

Physicochemical Property Studies: Ester vs. Acid Comparisons

This compound is a prime candidate for comparative studies investigating the impact of esterification on the physicochemical and biological properties of benzoic acid derivatives. Its direct comparator, the free acid (CAS 31164-95-1), has known LogP and hydrogen bonding properties, allowing for controlled experimental design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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